

Piromelatine: A Multifunctional Tool for Interrogating Melatonin and Serotonin Pathways

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Piromelatine*

Cat. No.: *B1678460*

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Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Piromelatine (also known as Neu-P11) is a novel investigational compound that acts as an agonist at melatonin receptors (MT1 and MT2) and serotonin receptors (5-HT1A and 5-HT1D). [1][2][3] This multimodal mechanism of action makes it a valuable tool for studying the intricate interplay between the melatonergic and serotonergic systems, which are implicated in a wide range of physiological processes, including sleep-wake cycles, mood regulation, and cognitive function.[1][2][3][4] Developed by Neurim Pharmaceuticals, **piromelatine** has been investigated for its therapeutic potential in insomnia and Alzheimer's disease.[2][5]

These application notes provide a comprehensive overview of **piromelatine's** pharmacological properties and detailed protocols for its use in in vitro and in vivo research settings. The information is intended to guide researchers in utilizing **piromelatine** as a tool compound to explore the signaling pathways and physiological roles of melatonin and serotonin receptors.

Pharmacological Profile

Piromelatine is a synthetic agonist that targets multiple receptor subtypes. Its activity at both melatonin and serotonin receptors allows for the investigation of synergistic or independent effects mediated by these two important neurotransmitter systems.

Quantitative Data: Receptor Binding Affinity

The binding affinity of **piromelatine** for its target receptors is a critical parameter for designing and interpreting experiments. The following table summarizes the available binding affinity data (K_i values), which represent the concentration of the compound required to occupy 50% of the receptors in vitro. Lower K_i values indicate higher binding affinity.

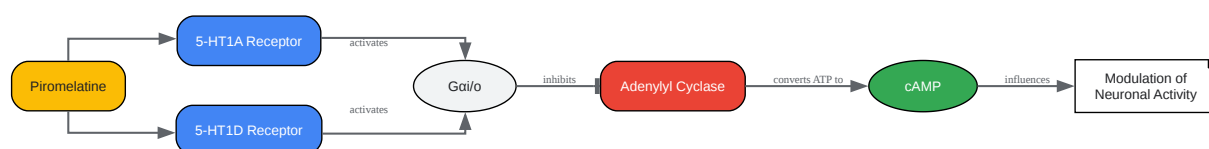
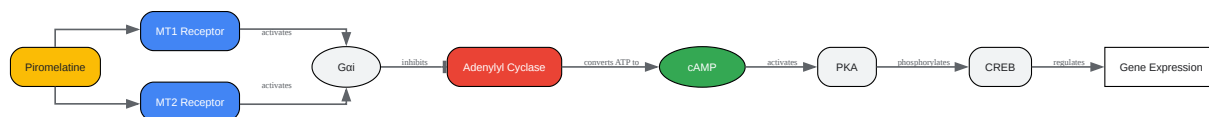
Target Receptor	Binding Affinity (K _i)
Melatonin MT1	22 nM
Melatonin MT2	34 nM
Serotonin 5-HT1A	1110 nM
Serotonin 5-HT1D	150 nM
(Data sourced from a 2025 research publication.) [6]	

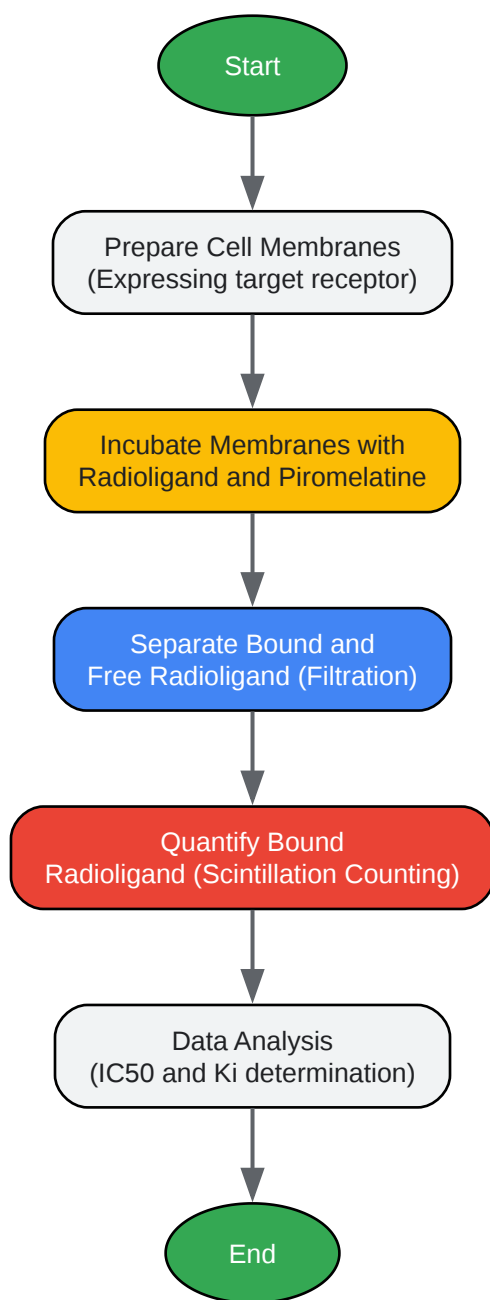
Signaling Pathways

Piromelatine exerts its effects by activating G protein-coupled receptors (GPCRs). The signaling cascades initiated by the activation of melatonin and serotonin receptors are complex and can vary depending on the cell type and tissue.

Melatonin Receptor Signaling

Activation of MT1 and MT2 receptors by **piromelatine** leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can influence the activity of various downstream effectors, including protein kinase A (PKA) and cyclic nucleotide-gated ion channels.





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- To cite this document: BenchChem. [Piromelatine: A Multifunctional Tool for Interrogating Melatonin and Serotonin Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678460#piromelatine-as-a-tool-compound-for-studying-melatonin-pathways]

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